molecular formula C12H14O2 B2746308 (5-Ethyl-3-methyl-1-benzofuran-2-yl)methanol CAS No. 71507-36-3

(5-Ethyl-3-methyl-1-benzofuran-2-yl)methanol

Cat. No.: B2746308
CAS No.: 71507-36-3
M. Wt: 190.242
InChI Key: GSYVRGVZBZLZCM-UHFFFAOYSA-N
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Description

(5-Ethyl-3-methyl-1-benzofuran-2-yl)methanol is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of an ethyl group at the 5-position, a methyl group at the 3-position, and a methanol group at the 2-position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-3-methyl-1-benzofuran-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis . These methods often require purification steps such as column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-3-methyl-1-benzofuran-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran aldehydes or ketones, while substitution reactions can produce halogenated benzofuran derivatives .

Mechanism of Action

The mechanism of action of (5-Ethyl-3-methyl-1-benzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    (3-Methyl-1-benzofuran-2-yl)methanol: Lacks the ethyl group at the 5-position.

    (5-Ethyl-1-benzofuran-2-yl)methanol: Lacks the methyl group at the 3-position.

    (5-Ethyl-3-methyl-1-benzofuran-2-yl)ethanol: Contains an ethanol group instead of a methanol group.

Uniqueness

(5-Ethyl-3-methyl-1-benzofuran-2-yl)methanol is unique due to the specific combination of ethyl, methyl, and methanol groups on the benzofuran ring. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other benzofuran derivatives .

Properties

IUPAC Name

(5-ethyl-3-methyl-1-benzofuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-9-4-5-11-10(6-9)8(2)12(7-13)14-11/h4-6,13H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYVRGVZBZLZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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